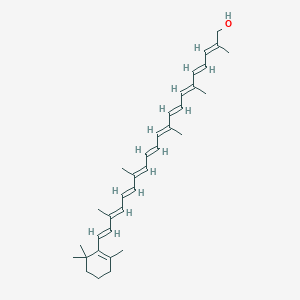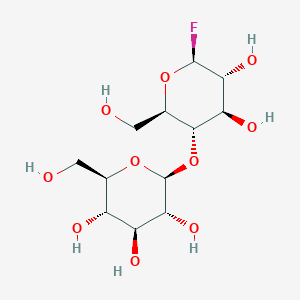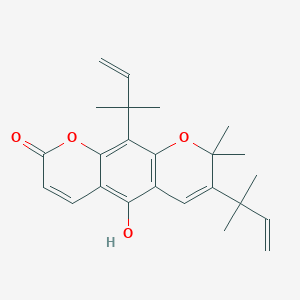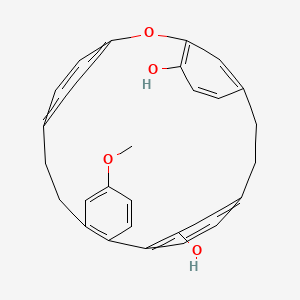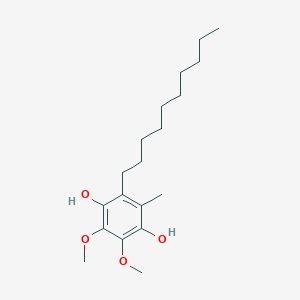
6-Decylubiquinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-decylubiquinol is a member of the class of hydroquinones that is 2,3-dimethoxyhydroquinone in which the hydrogens at positions 5 and 6 have been replaced by a methyl group and a decyl group. It is a member of hydroquinones and a member of methoxybenzenes.
Aplicaciones Científicas De Investigación
Mitochondrial Function Assessment
6-Decylubiquinol has been utilized in evaluating mitochondrial functions. A spectrophotometric method developed by Krähenbühl et al. (1994) demonstrated its use as a substrate in assays for complex III activity in mitochondria, tissues, and fibroblasts, revealing its potential in diagnosing complex III deficiency (Krähenbühl et al., 1994). Similarly, Janssen et al. (2007) developed an assay for complex I in mitochondria using this compound, highlighting its specificity and sensitivity in complex I activity measurement (Janssen et al., 2007).
Effects on Mitochondrial Respiratory Chain
Decylubiquinol has been shown to impact the mitochondrial respiratory chain. Béni et al. (2008) discovered that decylubiquinol impedes complex I activity in mouse and human tissues, providing insights into its interaction with the respiratory chain (Béni et al., 2008). Telford et al. (2010) reported that decylubiquinone, a ubiquinone analogue, increased mitochondrial function and affected inhibition thresholds of enzyme complexes in synaptosomes (Telford et al., 2010).
Antioxidant Properties
Murad et al. (2007) studied the effects of decylubiquinone supplementation, noting its potential as an antihypertensive, hypolipidemic, and antioxidant agent in oxidative stress-related diseases (Murad et al., 2007). Additionally, Nakayama et al. (1994) highlighted the role of decylubiquinol as an antioxidant against hydrogen peroxide-induced oxidative cell injury in Chinese hamster lung fibroblasts (Nakayama et al., 1994).
Photoreleasable Quinol Substrate
Hansen et al. (2000) synthesized a photoreleasable quinol substrate, involving decylubiquinol, to study the reaction chemistry of respiratory quinol-oxidizing enzymes on a rapid time scale, enhancing understanding of enzyme reactions (Hansen et al., 2000).
Drug Discovery and Mitochondrial Research
In drug discovery and mitochondrial research, decylubiquinol plays a significant role. Pinho et al. (2013) utilized it in a zebrafish model to test mitochondria-targeted drugs, demonstrating its potential in biomedical research (Pinho et al., 2013).
Propiedades
Número CAS |
64845-31-4 |
|---|---|
Fórmula molecular |
C19H32O4 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
2-decyl-5,6-dimethoxy-3-methylbenzene-1,4-diol |
InChI |
InChI=1S/C19H32O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h20-21H,5-13H2,1-4H3 |
Clave InChI |
FZPHMACGWIAGFA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C |
SMILES canónico |
CCCCCCCCCCC1=C(C(=C(C(=C1O)OC)OC)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Alanine, 3-[(iodoacetyl)amino]-](/img/structure/B1254387.png)
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enyl-3H-purine-2,6-dione](/img/structure/B1254389.png)

![N-(3,5-dichlorophenyl)-4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzamide](/img/structure/B1254393.png)

![[(3aR,4S,6aR,8S,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 3-chloro-2-hydroxy-2-methyl-propanoate](/img/structure/B1254395.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxopyridine-3-carboxamide](/img/structure/B1254396.png)
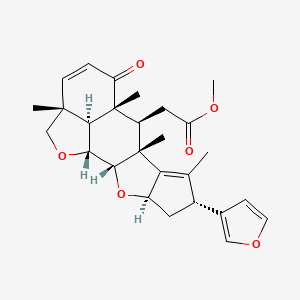
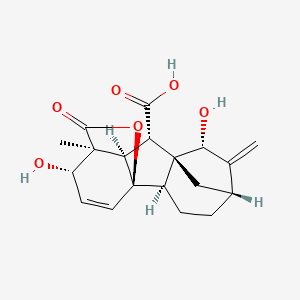
![N-(2-Chloroethyl)-N'-[(2R,3R)-4-[[[(2-chloroethyl)amino]carbonyl]nitrosoamino]-2,3-dihydroxybutyl]-N-nitrosourea](/img/structure/B1254402.png)
